Amino-PEG6-Thalidomide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

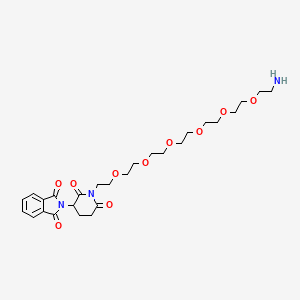

2-[1-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2,6-dioxopiperidin-3-yl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39N3O10/c28-7-9-35-11-13-37-15-17-39-19-20-40-18-16-38-14-12-36-10-8-29-24(31)6-5-23(27(29)34)30-25(32)21-3-1-2-4-22(21)26(30)33/h1-4,23H,5-20,28H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBCVQPNTHBDMCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C(=O)C1N2C(=O)C3=CC=CC=C3C2=O)CCOCCOCCOCCOCCOCCOCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39N3O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Amino-PEG6-Thalidomide chemical structure and properties

An In-depth Technical Guide to Amino-PEG6-Thalidomide for Drug Development Professionals

Introduction

This compound is a heterobifunctional chemical tool of significant interest in the field of targeted protein degradation. It serves as a foundational building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic modality designed to eliminate specific disease-causing proteins. This molecule cleverly combines the E3 ubiquitin ligase-recruiting capabilities of thalidomide (B1683933) with a flexible polyethylene (B3416737) glycol (PEG) linker, terminating in a reactive primary amine for conjugation to a target protein ligand.

This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound. It details the underlying mechanism of action, relevant signaling pathways, and standardized experimental protocols for its use in the development of new PROTAC-based therapeutics.

Chemical Structure and Properties

This compound is comprised of three key components: the thalidomide moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase; a six-unit polyethylene glycol (PEG6) chain that acts as a flexible linker; and a terminal primary amine group that allows for covalent attachment to a ligand for a protein of interest.

Physicochemical Properties

The following table summarizes the key quantitative data for this compound and its parent compound, thalidomide.

| Property | This compound | Thalidomide |

| Molecular Formula | C28H40N4O10 | C13H10N2O4[1][2] |

| Molecular Weight | 592.64 g/mol | 258.23 g/mol [1] |

| CAS Number | Not universally assigned; vendor-specific | 50-35-1[1][2] |

| Appearance | White to off-white solid | Needles or white powder[2] |

| Solubility | Soluble in DMSO, DMF | Soluble in DMSO, DMF, Pyridine; Sparingly soluble in Acetone, Methanol[3] |

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound is not a therapeutic agent on its own but is a critical component for building PROTACs.[4] PROTACs function by inducing the degradation of a target protein through the cell's own ubiquitin-proteasome system.[4][5]

The thalidomide portion of the molecule serves as the E3 ligase "handle." It specifically binds to Cereblon (CRBN), which is a substrate receptor for the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex (CRL4-CRBN).[5][6][7] By conjugating this compound to a ligand that binds a specific Protein of Interest (POI), the resulting PROTAC molecule can simultaneously bind both the POI and the CRL4-CRBN E3 ligase, forming a ternary complex.[8] This induced proximity facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome.[8]

PROTAC-Mediated Protein Degradation Pathway

Caption: General mechanism of PROTAC-mediated protein degradation.

Core Signaling Pathway: Thalidomide and Cereblon

The discovery that Cereblon (CRBN) is the primary target of thalidomide revolutionized our understanding of its pleiotropic effects, including its notorious teratogenicity and its potent anti-myeloma activity.[6][9] CRBN acts as a substrate receptor in the CRL4 E3 ubiquitin ligase complex, which also includes Cullin 4 (Cul4), DNA damage-binding protein 1 (DDB1), and Regulator of cullins-1 (Roc1).[6]

In the absence of a ligand like thalidomide, the CRL4-CRBN complex has its own set of native substrates. However, when thalidomide binds to CRBN, it alters the substrate-binding surface, leading to the recruitment of "neo-substrates" that are not normally targeted by this E3 ligase.[10] Key neo-substrates relevant to thalidomide's anti-cancer effects include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6] Their degradation is a critical event in the treatment of multiple myeloma.[6]

Caption: Thalidomide modulates the CRL4-CRBN E3 ligase to degrade neosubstrates.

Experimental Protocols

The following sections provide generalized protocols for the synthesis and evaluation of PROTACs using this compound. Researchers should optimize these protocols for their specific target ligand and cellular system.

Synthesis of a PROTAC via Amide Coupling

This protocol describes the conjugation of this compound to a target protein ligand that contains a carboxylic acid functional group.

Materials:

-

This compound

-

Target protein ligand with a carboxylic acid moiety

-

Amide coupling reagents (e.g., HATU, HOBt, or EDC/NHS)[8]

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)[8]

-

N,N-Diisopropylethylamine (DIPEA)[8]

-

Analytical and preparative HPLC for reaction monitoring and purification

-

Mass spectrometer (e.g., LC-MS) for characterization[8]

Procedure:

-

Activation of Carboxylic Acid: Dissolve the target protein ligand (1 equivalent) in anhydrous DMF. Add the amide coupling reagent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Coupling Reaction: In a separate vial, dissolve this compound (1-1.2 equivalents) in a minimal amount of anhydrous DMF.

-

Add the this compound solution to the activated ligand solution.

-

Allow the reaction to stir at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS to check for the formation of the desired PROTAC product mass.

-

Work-up and Purification: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).

-

Purify the crude product using preparative reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final PROTAC compound using LC-MS and ¹H NMR.

Western Blot for Target Protein Degradation

This is the standard assay to determine if the synthesized PROTAC induces the degradation of the target protein in a cellular context.

Materials:

-

Cancer cell line expressing the protein of interest

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody[8]

-

Enhanced chemiluminescence (ECL) substrate[8]

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a DMSO-only vehicle control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody for the target protein overnight at 4°C.[8]

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.[8]

-

Loading Control: Strip the membrane and re-probe with the primary antibody for the loading control to confirm equal protein loading across all lanes.

-

Data Analysis: Quantify the band intensities using image analysis software.[8] Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine degradation parameters like DC50 (concentration for 50% degradation).

PROTAC Synthesis and Evaluation Workflow

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Conclusion

This compound is a powerful and versatile chemical tool for the construction of PROTACs that recruit the CRBN E3 ubiquitin ligase.[5] Its well-defined structure, featuring a potent E3 ligase ligand, an optimized PEG linker, and a reactive handle for conjugation, makes it an invaluable asset for researchers in drug discovery. A thorough understanding of its mechanism of action and the application of robust experimental protocols are essential for the successful development of novel protein degraders targeting a wide range of diseases.

References

- 1. Thalidomide - Wikipedia [en.wikipedia.org]

- 2. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of Amino-PEG6-Thalidomide for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed methodology for the synthesis of Amino-PEG6-Thalidomide, a crucial building block in the development of Proteolysis-Targeting Chimeras (PROTACs). This document outlines the synthetic strategy, experimental protocols, and characterization data, alongside visualizations of the relevant biological pathways and experimental workflows to support researchers in the field of targeted protein degradation.

Introduction to PROTAC Technology and the Role of Thalidomide (B1683933)

Proteolysis-Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cellular environment.[1] Unlike traditional small-molecule inhibitors that merely block a protein's function, PROTACs utilize the cell's own ubiquitin-proteasome system to induce the degradation of the target protein.[2] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2]

Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[3][] CRBN is a substrate receptor within the Cullin-RING ubiquitin ligase (CRL) complex CRL4^CRBN^.[] By incorporating a thalidomide derivative, a PROTAC can recruit this E3 ligase to the target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome.[][5] The this compound described herein serves as a functionalized CRBN ligand, incorporating a flexible polyethylene (B3416737) glycol (PEG) linker to be conjugated to a POI ligand.

Synthetic Strategy Overview

The synthesis of this compound is approached through a multi-step process, beginning with the synthesis of a key intermediate, 4-hydroxythalidomide. This is followed by the attachment of a Boc-protected Amino-PEG6 linker via a Williamson ether synthesis. The final step involves the deprotection of the Boc group to yield the desired primary amine.

Experimental Protocols

Synthesis of 4-Hydroxythalidomide

This procedure outlines the synthesis of the 4-hydroxythalidomide intermediate.

Materials:

-

3-Hydroxyphthalic anhydride

-

3-Aminopiperidine-2,6-dione hydrochloride

-

Sodium acetate (B1210297)

-

Glacial acetic acid

-

Water

Procedure:

-

A mixture of 3-hydroxyphthalic anhydride (1.0 eq), 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq), and sodium acetate (1.0 eq) is prepared in glacial acetic acid.

-

The reaction mixture is heated to reflux (approximately 120-130°C) and stirred overnight.

-

After cooling to room temperature, the mixture is poured into water.

-

The resulting precipitate is collected by vacuum filtration, washed with water, and dried under vacuum to yield 4-hydroxythalidomide.

| Parameter | Value | Reference |

| Typical Yield | 80-90% | [6] |

| Purity (HPLC) | >95% | [6] |

| Appearance | White to off-white solid | [6] |

Synthesis of Boc-NH-PEG6-O-Thalidomide

This step involves the alkylation of 4-hydroxythalidomide with a Boc-protected PEG6 linker via a Williamson ether synthesis.

Materials:

-

4-Hydroxythalidomide

-

Boc-NH-PEG6-OTs (tert-Butyloxycarbonyl-amino-hexaethylene glycol tosylate)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

4-hydroxythalidomide (1.0 eq) is dissolved in anhydrous DMF.

-

Potassium carbonate (1.5 eq) is added to the solution to deprotonate the hydroxyl group.

-

Boc-NH-PEG6-OTs (1.2 eq) is added, and the reaction is heated to 70-80°C.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS until completion.

-

After completion, the mixture is cooled, diluted with water, and the product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography.

| Parameter | Value | Reference |

| Typical Yield | 60-70% | Assumed based on similar reactions |

| Purity (HPLC) | >95% | Assumed based on similar reactions |

| Appearance | Colorless to pale yellow oil | Assumed based on similar reactions |

Synthesis of this compound (Final Product)

The final step is the deprotection of the Boc group to yield the primary amine.

Materials:

-

Boc-NH-PEG6-O-Thalidomide

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

Procedure:

-

Boc-NH-PEG6-O-Thalidomide is dissolved in a solution of 20-50% TFA in DCM.

-

The reaction is stirred at room temperature for 1-2 hours.

-

The solvent is removed under reduced pressure.

-

The residue is redissolved in DCM and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the final product, this compound.

-

The product can be further purified by preparative HPLC if necessary.

| Parameter | Value | Reference |

| Typical Yield | >90% | Assumed based on similar reactions |

| Purity (HPLC) | >98% | Assumed based on similar reactions |

| Appearance | White solid or viscous oil | Assumed based on similar reactions |

Characterization Data Summary

The following table summarizes the expected characterization data for the synthesized compounds.

| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR Signals | Expected MS (m/z) |

| 4-Hydroxythalidomide | C₁₃H₁₀N₂O₅ | 274.23 | Aromatic protons, glutarimide (B196013) ring protons, hydroxyl proton | [M+H]⁺ = 275.06 |

| Boc-NH-PEG6-O-Thalidomide | C₃₀H₄₃N₃O₁₁ | 621.68 | Aromatic protons, glutarimide ring protons, PEG linker protons, Boc protons | [M+Na]⁺ = 644.28 |

| This compound | C₂₅H₃₅N₃O₉ | 521.56 | Aromatic protons, glutarimide ring protons, PEG linker protons, amine protons | [M+H]⁺ = 522.24 |

Mechanism of Action: PROTAC-Mediated Protein Degradation

The synthesized this compound, once conjugated to a POI ligand, forms a PROTAC that hijacks the cell's ubiquitin-proteasome system. The thalidomide moiety binds to CRBN, bringing the CRL4^CRBN^ E3 ligase complex into close proximity with the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of this compound, a versatile building block for the development of CRBN-recruiting PROTACs. The detailed protocols and representative data serve as a valuable resource for researchers in the field of targeted protein degradation, facilitating the design and synthesis of novel therapeutics. The provided diagrams offer a clear visualization of both the synthetic workflow and the biological mechanism of action.

References

- 1. t-Boc-N-amido-PEG6-Acid - CD Bioparticles [cd-bioparticles.net]

- 2. Synthesis of racemic cis-5-hydroxy-3-phthalimidoglutarimide. A metabolite of thalidomide isolated from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 5. rsc.org [rsc.org]

- 6. google.com [google.com]

The Architects of Controlled Destruction: An In-depth Technical Guide to the Mechanism of Action of Thalidomide-Based PROTACs

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a paradigm shift in therapeutic intervention, moving beyond simple inhibition to achieve targeted protein degradation. Among the most successful classes of these heterobifunctional molecules are those that leverage the E3 ubiquitin ligase Cereblon (CRBN), hijacked by derivatives of the controversial yet powerful molecule, thalidomide (B1683933). This technical guide provides a comprehensive exploration of the core mechanism of action of thalidomide-based PROTACs, offering detailed experimental protocols, quantitative data summaries, and visual diagrams to empower researchers in the rational design and evaluation of these novel therapeutics.

The Core Mechanism: Hijacking the CRL4-CRBN Machinery

Thalidomide-based PROTACs function by coopting the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate a protein of interest (POI). The central player in this process is the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[1][2][3][4]

The CRL4-CRBN E3 Ligase Complex: This multi-subunit complex is a key component of the UPS.[1] It is composed of:

-

Cullin 4 (CUL4A or CUL4B): A scaffold protein that provides the structural backbone of the complex.[1][3]

-

DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links the substrate receptor, Cereblon, to the CUL4 scaffold.[1][2][3]

-

RING-Box Protein 1 (RBX1 or ROC1): A small protein with a RING finger domain that is responsible for recruiting the ubiquitin-charged E2 conjugating enzyme.[1][3]

-

Cereblon (CRBN): The substrate receptor that recognizes and binds to specific proteins destined for ubiquitination.[1][2]

The Role of Thalidomide and its Analogs: Thalidomide and its derivatives, such as lenalidomide (B1683929) and pomalidomide (B1683931), function as "molecular glues."[1][5] They bind to a hydrophobic pocket within the thalidomide-binding domain (TBD) of CRBN.[2][6] This binding event allosterically modulates the substrate specificity of CRBN, enabling it to recognize and bind to proteins it would not normally interact with, termed "neosubstrates."[1][2][7]

PROTAC-Mediated Ternary Complex Formation: A thalidomide-based PROTAC is a heterobifunctional molecule comprising three key components:

-

A warhead that binds to the protein of interest (POI).

-

An E3 ligase-recruiting ligand , which is typically a thalidomide, lenalidomide, or pomalidomide moiety that binds to CRBN.[4]

-

A flexible linker that connects the warhead and the E3 ligase ligand.

The PROTAC simultaneously binds to both the POI and CRBN, bringing them into close proximity and forming a crucial ternary complex (POI-PROTAC-CRBN).[1][8] The stability and geometry of this ternary complex, heavily influenced by the linker length and composition, are critical for efficient protein degradation.[8]

Ubiquitination and Proteasomal Degradation: The formation of a productive ternary complex facilitates the transfer of ubiquitin from the recruited E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[1] The POI becomes polyubiquitinated, which serves as a recognition signal for the 26S proteasome. The proteasome then unfolds and degrades the tagged POI into small peptides, effectively eliminating it from the cell. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.

Signaling Pathway and Logic Flow

The following diagrams illustrate the key molecular events and the logical workflow of thalidomide-based PROTAC action.

Caption: Mechanism of thalidomide-based PROTACs.

Caption: Experimental workflow for PROTAC evaluation.

Quantitative Data Summary

The efficacy of thalidomide-based PROTACs is characterized by several key parameters. The following tables summarize representative quantitative data for well-characterized PROTACs.

Table 1: Binding Affinities of Thalidomide Analogs to CRBN

| Compound | Binding Affinity (Kd) to CRBN | Method |

| Thalidomide | ~250 nM | Competitive Titration |

| Lenalidomide | ~178 nM | Competitive Titration |

| Pomalidomide | ~157 nM | Competitive Titration |

| Compound 8 (analogue) | Sub-micromolar | Surface Plasmon Resonance |

| Compound 12 (analogue) | Sub-micromolar | Surface Plasmon Resonance |

Note: Binding affinities can vary depending on the specific assay conditions and constructs used.[5][9]

Table 2: Degradation Potency of Thalidomide-Based PROTACs Targeting BRD4

| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) |

| Representative Thalidomide-PEG-BRD4 PROTAC | BRD4 | HeLa | 15 | >95 |

| ARV-825 (Pomalidomide-based) | BRD4 | Jurkat | < 1 | >95 |

| PROTAC 3 | BRD4 | RS4;11 | 0.1 - 0.3 | Not Specified |

| PROTAC 5 | BRD4 | BxPC3 | 165 | Not Specified |

DC50: Concentration of the PROTAC that induces 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation.[3][8][10]

Table 3: Degradation Potency of Thalidomide-Based PROTACs Targeting BTK

| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) |

| PS-RC-1 | BTK | Mino | Not Specified | Not Specified |

| NC-1 | BTK | Mino | 2.2 | 97 |

| DD-03-171 | BTK | Not Specified | 5.1 | Not Specified |

DC50: Concentration of the PROTAC that induces 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation.[1][11]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of thalidomide-based PROTACs.

Ternary Complex Formation Assay (AlphaLISA)

This protocol outlines the general steps for assessing the formation of the POI-PROTAC-CRBN ternary complex using Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) technology.

Materials:

-

Recombinant tagged POI (e.g., GST-tagged)

-

Recombinant tagged CRBN-DDB1 complex (e.g., FLAG- and 6xHis-tagged)

-

PROTAC of interest

-

AlphaLISA anti-tag Donor beads (e.g., anti-GST)

-

AlphaLISA anti-tag Acceptor beads (e.g., anti-FLAG)

-

AlphaLISA Assay Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

384-well white opaque microplate

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the PROTAC in AlphaLISA Assay Buffer. Prepare solutions of the tagged POI and tagged CRBN-DDB1 complex at the desired concentrations in AlphaLISA Assay Buffer.

-

Assay Reaction: In a 384-well plate, add the tagged POI, tagged CRBN-DDB1 complex, and the PROTAC dilution. Incubate at room temperature for 60 minutes to allow for ternary complex formation.

-

Bead Addition: Add a mixture of AlphaLISA Donor and Acceptor beads to each well. Incubate in the dark at room temperature for 60 minutes.

-

Signal Detection: Read the plate on an AlphaLISA-compatible plate reader at an excitation of 680 nm and emission of 615 nm.

-

Data Analysis: The AlphaLISA signal is proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration to determine the concentration required for half-maximal complex formation (EC50) and to observe any potential "hook effect" at high concentrations.[12][13]

Cellular Protein Degradation Assay (Western Blot)

This protocol describes the quantification of POI degradation in cells treated with a PROTAC using Western blotting.

Materials:

-

Cell line expressing the POI

-

PROTAC of interest

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the POI overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the POI band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.[2][14][15]

-

Cellular Target Engagement and Ternary Complex Formation (NanoBRET)

This protocol provides an overview of using NanoBioluminescence Resonance Energy Transfer (NanoBRET) to assess target engagement and ternary complex formation in live cells.

Materials:

-

Cell line engineered to express the POI fused to NanoLuc (NLuc) luciferase.

-

Cell line engineered to express CRBN fused to HaloTag.

-

NanoBRET Nano-Glo substrate

-

HaloTag NanoBRET 618 ligand

-

PROTAC of interest

-

Opti-MEM I Reduced Serum Medium

-

White, opaque 96-well plates

Procedure for Target Engagement:

-

Cell Preparation: Transfect cells with the NLuc-POI fusion construct.

-

Assay Setup: In a 96-well plate, add the transfected cells and a NanoBRET tracer that binds to the POI. Add serial dilutions of the PROTAC.

-

Signal Detection: Add the Nano-Glo substrate and measure the BRET signal. Competition between the PROTAC and the tracer for binding to the NLuc-POI will result in a decrease in the BRET signal.

-

Data Analysis: Plot the BRET ratio against the PROTAC concentration to determine the IC50 value for target engagement.

Procedure for Ternary Complex Formation:

-

Cell Preparation: Co-transfect cells with the NLuc-POI and HaloTag-CRBN fusion constructs.

-

Assay Setup: In a 96-well plate, add the co-transfected cells and the HaloTag NanoBRET 618 ligand. Add serial dilutions of the PROTAC.

-

Signal Detection: Add the Nano-Glo substrate and measure the BRET signal. The formation of the ternary complex brings the NLuc donor and the HaloTag acceptor into proximity, resulting in an increase in the BRET signal.

-

Data Analysis: Plot the BRET ratio against the PROTAC concentration to assess the formation of the ternary complex in live cells.[16][17][18][19]

In Vitro Ubiquitination Assay

This protocol outlines the steps to reconstitute the ubiquitination of a POI in vitro.

Materials:

-

Recombinant E1 ubiquitin-activating enzyme

-

Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)

-

Recombinant ubiquitin

-

Recombinant CRL4-CRBN complex

-

Recombinant POI

-

PROTAC of interest

-

ATP

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

-

Antibodies against the POI and ubiquitin for Western blot analysis

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the ubiquitination reaction buffer, ATP, ubiquitin, E1 enzyme, E2 enzyme, CRL4-CRBN complex, and the POI.

-

PROTAC Addition: Add the PROTAC at the desired concentration or DMSO as a control.

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Reaction Quenching: Stop the reaction by adding Laemmli sample buffer and boiling.

-

Analysis: Analyze the reaction products by SDS-PAGE and Western blotting. Probe the membrane with antibodies against the POI to detect higher molecular weight bands corresponding to ubiquitinated POI. An anti-ubiquitin antibody can also be used to confirm ubiquitination.[20][21][22]

Selectivity Profiling (Quantitative Proteomics using TMT Labeling)

This protocol provides a high-level overview of using Tandem Mass Tag (TMT) labeling for quantitative proteomics to assess the selectivity of a PROTAC.

Materials:

-

Cell line of interest

-

PROTAC of interest

-

DMSO (vehicle control)

-

Lysis buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.5)

-

DTT and iodoacetamide (B48618) for reduction and alkylation

-

Trypsin

-

TMT labeling reagents

-

High-pH reversed-phase chromatography system for fractionation

-

LC-MS/MS instrument

Procedure:

-

Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration near its DC50 and a vehicle control. Lyse the cells and extract proteins.

-

Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.

-

TMT Labeling: Label the peptide samples from the different treatment conditions with distinct TMT isobaric tags.

-

Sample Pooling and Fractionation: Combine the labeled peptide samples and fractionate them using high-pH reversed-phase chromatography.

-

LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS.

-

Data Analysis: Use specialized software to identify and quantify the relative abundance of thousands of proteins across the different treatment conditions. Compare the protein abundance profiles between the PROTAC-treated and control samples to identify the intended target and any potential off-target proteins that are degraded.[8][23][24]

Conclusion

Thalidomide-based PROTACs represent a powerful and versatile therapeutic modality with the potential to target a wide array of disease-causing proteins. A thorough understanding of their mechanism of action, coupled with rigorous experimental validation using the techniques outlined in this guide, is essential for the successful development of safe and effective protein-degrading drugs. The continued optimization of warheads, linkers, and E3 ligase ligands, informed by detailed mechanistic and quantitative studies, will undoubtedly expand the therapeutic reach of this transformative technology.

References

- 1. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

- 8. benchchem.com [benchchem.com]

- 9. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resources.revvity.com [resources.revvity.com]

- 13. slas2024.eventscribe.net [slas2024.eventscribe.net]

- 14. benchchem.com [benchchem.com]

- 15. ptglab.com [ptglab.com]

- 16. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. selvita.com [selvita.com]

- 18. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 19. researchgate.net [researchgate.net]

- 20. lifesensors.com [lifesensors.com]

- 21. docs.abcam.com [docs.abcam.com]

- 22. Ubiquitination Assay - Profacgen [profacgen.com]

- 23. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]

- 24. documents.thermofisher.com [documents.thermofisher.com]

The Role of Amino-PEG6-Thalidomide in E3 Ligase Recruitment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a novel modality to target and eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to induce the degradation of specific proteins of interest.[1] A key component in the design of many potent PROTACs is the recruitment of an E3 ubiquitin ligase. Amino-PEG6-Thalidomide serves as a critical building block in this process, acting as a versatile E3 ligase ligand-linker conjugate.[2][3][4]

This technical guide provides a comprehensive overview of the role of this compound in E3 ligase recruitment. It details the underlying mechanism of action, presents quantitative data to inform rational design, provides detailed experimental protocols for characterization, and visualizes key pathways and workflows.

Mechanism of Action: Hijacking the Cereblon E3 Ligase

This compound is a heterobifunctional molecule comprising three key components:

-

Thalidomide (B1683933) Moiety: This serves as the high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[5] CRBN is a substrate receptor within the CULLIN-RING Ligase 4 (CRL4) complex.[6] The binding of the thalidomide derivative to CRBN modulates its substrate specificity, enabling the recruitment of proteins not typically targeted by this E3 ligase.[5]

-

PEG6 Linker: A six-unit polyethylene (B3416737) glycol (PEG) chain provides the necessary spacing and flexibility for the PROTAC molecule to effectively bridge the target protein and Cereblon. The length and composition of the linker are critical determinants of the stability and geometry of the ternary complex, which in turn dictates the efficiency of protein degradation.[6][7] PEG linkers are often employed to improve the solubility and cell permeability of PROTAC molecules.[6]

-

Amino Group: The terminal amino group provides a convenient attachment point for conjugating a ligand that specifically binds to a protein of interest, thereby completing the synthesis of the final PROTAC molecule.

The overarching mechanism involves the PROTAC molecule acting as a molecular scaffold. By simultaneously binding to both the protein of interest and the CRBN E3 ligase, it induces the formation of a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Quantitative Data: Impact of Linker Length on PROTAC Efficacy

| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |

| 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective. |

| 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency. |

| 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation.[8] |

| 4 | BRD4 | H661 | < 0.5 | > 90 | Potency can be recovered with longer linkers. |

| 5 | BRD4 | H661 | < 0.5 | > 90 | Longer linkers can effectively promote ternary complex formation. |

Note: The data presented is a synthesis of findings from multiple research articles.[8][9] The "hook effect," where the efficacy of a PROTAC decreases at higher concentrations, is a common phenomenon and should be considered when interpreting degradation data.

Experimental Protocols

A comprehensive evaluation of a PROTAC's efficacy requires a suite of biochemical and cellular assays. The following are detailed methodologies for key experiments.

Ternary Complex Formation Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay quantitatively measures the formation of the Target Protein-PROTAC-E3 Ligase ternary complex.[9][]

Materials:

-

Purified, tagged target protein (e.g., GST-tagged)

-

Purified, tagged E3 ligase complex (e.g., His-tagged CRBN/DDB1)

-

TR-FRET donor-labeled antibody against the target protein's tag (e.g., Tb-anti-GST)

-

TR-FRET acceptor-labeled antibody against the E3 ligase's tag (e.g., AF488-anti-His)

-

PROTAC of interest

-

Assay buffer

-

384-well microplates

Methodology:

-

Reagent Preparation:

-

Prepare serial dilutions of the PROTAC in assay buffer.

-

Prepare solutions of the tagged target protein, tagged E3 ligase complex, and the donor and acceptor antibodies at optimized concentrations in assay buffer.

-

-

Assay Setup:

-

In a 384-well plate, add the tagged target protein, tagged E3 ligase complex, donor antibody, and acceptor antibody to each well.

-

Add the serially diluted PROTAC or vehicle control (e.g., DMSO) to the wells.

-

-

Incubation:

-

Incubate the plate at room temperature for a predetermined time (e.g., 180 minutes) to allow for ternary complex formation to reach equilibrium.[]

-

-

Measurement:

-

Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements. The signal is typically a ratio of the acceptor emission to the donor emission.

-

-

Data Analysis:

-

Plot the TR-FRET ratio against the PROTAC concentration to generate a dose-response curve. This can be used to determine the concentration of PROTAC required for half-maximal ternary complex formation (TC50).

-

In Vitro Ubiquitination Assay

This assay directly measures the PROTAC's ability to induce the ubiquitination of the target protein.[1]

Materials:

-

E1 activating enzyme

-

E2 conjugating enzyme (e.g., UbcH5a)

-

E3 ligase complex (e.g., CRBN/DDB1/CUL4A/Rbx1)

-

Purified target protein (Protein of Interest - POI)

-

Ubiquitin

-

ATP

-

PROTAC of interest

-

Ubiquitination buffer

-

SDS-PAGE gels and buffers

-

Western blot apparatus and reagents

-

Primary antibody against the POI

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Methodology:

-

Reaction Setup:

-

On ice, prepare a master mix containing ubiquitination buffer, ATP, E1 enzyme, E2 enzyme, and ubiquitin.

-

In individual reaction tubes, add the master mix, the purified POI, and the E3 ligase complex.

-

Add the PROTAC at various concentrations or a vehicle control (DMSO).

-

-

Incubation:

-

Incubate the reactions at 37°C for a specified time (e.g., 60 minutes) to allow for the ubiquitination reaction to proceed.

-

-

Reaction Termination:

-

Stop the reactions by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

-

-

Western Blot Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Probe the membrane with a primary antibody specific for the POI. This will detect both the unmodified POI and higher molecular weight, polyubiquitinated species.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Visualize the bands using a chemiluminescent substrate and an imaging system. An increase in high-molecular-weight bands corresponding to ubiquitinated POI in the presence of the PROTAC indicates successful ubiquitination.

-

Cellular Protein Degradation Assay (Western Blot)

This is the standard method for quantifying the reduction in cellular levels of the target protein following PROTAC treatment.[8]

Materials:

-

Cell line expressing the target protein

-

Cell culture medium and supplements

-

PROTAC of interest

-

Vehicle control (e.g., DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE and Western blot equipment and reagents

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Methodology:

-

Cell Culture and Treatment:

-

Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blot Analysis:

-

Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by size.

-

Transfer the proteins to a membrane.

-

Block the membrane and then incubate with primary antibodies against the target protein and a loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the bands using a chemiluminescent substrate.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Plot the percentage of protein remaining relative to the vehicle control against the PROTAC concentration to determine the DC50 and Dmax values.

-

Mandatory Visualizations

Caption: PROTAC-mediated protein degradation pathway.

Caption: Experimental workflow for Western Blot analysis.

Caption: Logical workflow for PROTAC validation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Cereblon (CRBN) Binding of Amino-PEG6-Thalidomide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in pharmacology, moving from protein inhibition to targeted protein degradation. A cornerstone of many successful PROTACs is the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase. This is achieved using ligands derived from thalidomide (B1683933) and its analogs, known as immunomodulatory drugs (IMiDs). Amino-PEG6-Thalidomide is a crucial chemical tool in this field, serving as a high-affinity CRBN-binding moiety connected to a polyethylene (B3416737) glycol (PEG) linker. This guide provides a comprehensive technical overview of the binding interaction between thalidomide derivatives and CRBN, the experimental protocols used to quantify this interaction, and the mechanistic pathways involved.

The CRL4^CRBN^ E3 Ubiquitin Ligase Complex

Cereblon (CRBN) functions as a substrate receptor within the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex.[1] This multi-subunit complex, known as CRL4^CRBN^, is a key component of the ubiquitin-proteasome system (UPS), which is responsible for degrading over 80% of proteins in eukaryotic cells.[2] The core components of the CRL4^CRBN^ complex are:

-

Cullin 4 (CUL4A or CUL4B): A scaffold protein that forms the backbone of the complex.[2]

-

Regulator of Cullins-1 (Roc1) or Ring-Box 1 (RBX1): A RING domain protein that recruits the E2 ubiquitin-conjugating enzyme.[1][3]

-

Damage-Specific DNA-Binding Protein 1 (DDB1): An adaptor protein that links the substrate receptor (CRBN) to the CUL4 scaffold.[1][4]

-

Cereblon (CRBN): The substrate receptor responsible for recognizing and binding specific proteins targeted for ubiquitination.[3]

The binding of thalidomide or its derivatives to CRBN modulates the substrate specificity of the ligase, a mechanism that is central to both their therapeutic effects and their exploitation in PROTAC technology.[2][5]

Mechanism of Action: Thalidomide-CRBN Binding

Thalidomide and its analogs bind to a specific pocket within the thalidomide-binding domain (TBD) of CRBN.[6] This binding event does not inhibit the E3 ligase; instead, it creates a new molecular surface on the ligase complex.[2][7] This altered surface has a high affinity for proteins not normally recognized by CRBN, termed "neosubstrates".[1]

In the context of a PROTAC, the this compound moiety serves as the anchor to the CRL4^CRBN^ complex. The other end of the PROTAC molecule is a "warhead" that binds to a specific Protein of Interest (POI). By simultaneously binding CRBN and the POI, the PROTAC brings the target protein into close proximity with the E3 ligase machinery.[5] This induced proximity facilitates the transfer of ubiquitin from the E2 enzyme to lysine (B10760008) residues on the surface of the POI, marking it for degradation by the 26S proteasome.[5][8]

References

- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Amino-PEG6-Thalidomide for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Amino-PEG6-Thalidomide, a critical chemical tool in the rapidly advancing field of targeted protein degradation (TPD). We will delve into its mechanism of action, applications in the synthesis of Proteolysis Targeting Chimeras (PROTACs), quantitative efficacy data of resulting degraders, and detailed experimental protocols for their evaluation.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation has emerged as a revolutionary therapeutic modality that, instead of merely inhibiting the function of a pathogenic protein, eliminates it from the cell entirely.[1] This is achieved by hijacking the cell's own ubiquitin-proteasome system (UPS).[1][2] The most prominent technology in this space is the use of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules composed of three key parts: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4][5] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI. This poly-ubiquitination marks the POI for destruction by the 26S proteasome, after which the PROTAC can be released to target another POI molecule.[1]

The Core Building Block: this compound

This compound is a ready-to-use chemical moiety that provides two of the three essential components of a PROTAC: the E3 ligase ligand and the linker.[3][6]

-

Thalidomide (B1683933) Moiety: Thalidomide and its well-known analogs, such as lenalidomide (B1683929) and pomalidomide, are potent binders of Cereblon (CRBN).[][8][9] CRBN is the substrate receptor component of the Cullin-RING Ligase 4 (CRL4^CRBN) E3 ubiquitin ligase complex.[8][9] By incorporating thalidomide, a PROTAC can effectively recruit the CRL4^CRBN machinery.

-

PEG6 Linker: This component is a hexa-polyethylene glycol chain. The nature and length of the linker are critical variables in PROTAC design, heavily influencing the stability and geometry of the ternary complex (POI-PROTAC-E3 Ligase), which in turn dictates the efficiency of protein degradation.[6] PEG linkers are often used to improve solubility and other physicochemical properties.[4]

-

Terminal Amine Group: The "Amino" part of the name refers to a terminal amine group (-NH2). This primary amine serves as a versatile chemical handle for covalently attaching the this compound unit to a ligand designed to bind the protein of interest, thus completing the synthesis of the final PROTAC molecule.[10]

Mechanism of Action

The PROTACs synthesized from this compound operate through a catalytic mechanism to induce the degradation of a target protein.

-

Ternary Complex Formation: The PROTAC molecule first binds to both the target Protein of Interest (POI) and the CRBN subunit of the CRL4^CRBN E3 ligase complex, forming a key ternary complex.[11]

-

Ubiquitination: The induced proximity within this complex allows the E3 ligase to efficiently attach multiple ubiquitin proteins to the POI.

-

Proteasomal Degradation: The poly-ubiquitin chain acts as a recognition signal for the 26S proteasome, which then binds, unfolds, and degrades the POI into small peptides.[1]

-

Catalytic Cycle: The PROTAC is not degraded in this process and is released to recruit another POI molecule, enabling it to act catalytically.[1]

Synthesis and Assembly of the Final PROTAC

The synthesis of a functional PROTAC using this compound is a straightforward conjugation reaction. Typically, a ligand for the protein of interest is designed or selected to have a reactive functional group, such as a carboxylic acid. This group can then be coupled with the terminal amine of this compound using standard amide bond formation chemistry (e.g., using coupling reagents like HATU or EDC/NHS). Solid-phase synthesis techniques have also been developed to streamline the creation of thalidomide-based PROTAC libraries.[12][13]

Quantitative Analysis of PROTAC Performance

The efficacy of a PROTAC is assessed using several key metrics. The two most common are:

-

DC₅₀ (Degradation Concentration 50%): The concentration of the PROTAC required to degrade 50% of the target protein.

-

Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achievable with the PROTAC.

Below is a table summarizing reported efficacy data for a representative thalidomide-based PROTAC targeting SHP2.

| Target Protein | PROTAC Compound | DC₅₀ | Dₘₐₓ | Cell Line | Citation |

| SHP2 | Compound 11 (ZB-S-29) | 6.02 nM | >90% | HeLa | [14] |

Key Experimental Protocols

Validating the activity of a newly synthesized PROTAC requires a series of robust cellular and biochemical assays.

Western Blotting for Protein Degradation Analysis

This is the gold-standard method for directly measuring the reduction in target protein levels.

Objective: To quantify the amount of the target protein remaining in cells after treatment with the PROTAC.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293) at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a set period (e.g., 18-24 hours). A vehicle control (e.g., 0.1% DMSO) must be included.[1]

-

Cell Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation post-lysis.[1]

-

Protein Quantification: Determine the total protein concentration in each lysate using a BCA protein assay to ensure equal loading in the next step.[1]

-

SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli sample buffer, and denature by heating. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[1]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane and incubate with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to confirm equal protein loading across lanes.

-

Wash the membrane again and incubate with the appropriate Horseradish Peroxidase (HRP)-conjugated secondary antibody.[1]

-

-

Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensity using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity.[1]

Ternary Complex Formation Assay (Pull-Down Method)

Objective: To provide evidence that the PROTAC induces the formation of the POI-PROTAC-E3 ligase complex.[11]

Methodology Outline:

-

Reagent Preparation: Purify recombinant POI (often with a tag like His or GST) and the E3 ligase complex (e.g., VHL or CRBN complex).

-

Incubation: Incubate the tagged POI with the E3 ligase complex in the presence of the PROTAC or a vehicle control.

-

Pull-Down: Use an affinity resin that binds the tag on the POI (e.g., Ni-NTA beads for His-tag) to "pull down" the POI and any interacting proteins.

-

Washing and Elution: Wash the beads to remove non-specific binders and then elute the bound protein complexes.

-

Analysis: Analyze the eluate by Western Blotting, probing for the presence of the E3 ligase. An increased signal for the E3 ligase in the PROTAC-treated sample compared to the control indicates the formation of a ternary complex.[11]

Conclusion

This compound is a powerful and convenient tool for researchers in the field of targeted protein degradation. By providing a pre-synthesized, high-affinity E3 ligase ligand coupled to a versatile PEG linker, it significantly streamlines the design and synthesis of novel PROTACs. Understanding its structure, mechanism, and the key experimental protocols for evaluation is fundamental for any scientist or drug developer aiming to leverage this transformative technology to create new therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. tandfonline.com [tandfonline.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 8. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

- 12. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) [ouci.dntb.gov.ua]

- 14. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of Amino-PEG6-Thalidomide in Buffers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG6-Thalidomide serves as a crucial building block in the burgeoning field of targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). As a derivative of thalidomide (B1683933), it functions as an E3 ligase ligand, coupled with a polyethylene (B3416737) glycol (PEG) linker to facilitate the degradation of target proteins. The success of any PROTAC-based therapeutic hinges on its physicochemical properties, with aqueous solubility and stability being paramount for formulation, bioavailability, and ultimately, therapeutic efficacy.

This in-depth technical guide addresses the critical aspects of the solubility and stability of this compound in commonly used laboratory buffers. While specific quantitative data for this exact molecule is not extensively published, this document provides a comprehensive overview of the known characteristics of its core components—the thalidomide moiety and the PEG linker—and offers detailed experimental protocols for researchers to determine these crucial parameters in their own laboratory settings.

Understanding the Components: Factors Influencing Solubility and Stability

The physicochemical behavior of this compound is a composite of its constituent parts: the thalidomide core and the PEG6 linker.

-

Thalidomide: The parent compound, thalidomide, is known to be sparingly soluble in aqueous solutions. Its solubility is a key consideration for achieving desired concentrations in biological assays and for formulation development. Furthermore, the glutarimide (B196013) and phthalimide (B116566) rings of thalidomide are susceptible to hydrolysis, a reaction that is highly dependent on the pH of the surrounding medium. This degradation can lead to a loss of biological activity.

-

PEG6 Linker: The inclusion of a hydrophilic hexaethylene glycol (PEG6) linker is intended to improve the overall aqueous solubility of the molecule. PEG chains are known to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents by increasing their hydrodynamic radius and reducing enzymatic degradation. However, the ether linkages within the PEG chain can be susceptible to oxidative degradation under certain conditions.

Solubility Profile of this compound

While precise, publicly available quantitative solubility data for this compound in various buffers is limited, general observations and data from related compounds provide valuable insights.

Qualitative Solubility: Vendor information and related literature consistently indicate that this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Its aqueous solubility is expected to be low but enhanced compared to the parent thalidomide due to the PEG6 linker.

Expected Aqueous Solubility: Based on data for thalidomide, which has a solubility of approximately 0.11 mg/mL in a 1:8 solution of DMSO:PBS (pH 7.2), it is anticipated that this compound will exhibit slightly improved, yet still limited, solubility in aqueous buffers. The presence of the amine group may also influence its solubility depending on the buffer pH.

Data Summary (Template): Researchers are encouraged to determine the aqueous solubility of this compound experimentally. The following table can be used to summarize the obtained data:

| Buffer System | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |

| PBS | 7.4 | 25 | User Data | User Data | e.g., Shake-Flask |

| Citrate Buffer | 5.0 | 25 | User Data | User Data | e.g., Shake-Flask |

| Tris-HCl | 8.0 | 25 | User Data | User Data | e.g., Shake-Flask |

| Other | User Data | User Data | User Data | User Data | User Data |

Stability Profile of this compound

The stability of this compound in aqueous buffers is a critical parameter for ensuring the integrity and activity of the molecule during storage and in experimental assays. The primary degradation pathway of concern is the hydrolysis of the thalidomide core.

pH-Dependent Hydrolysis: The hydrolysis of thalidomide is known to be base-catalyzed, with the rate of degradation increasing significantly at higher pH values. This suggests that this compound will be most stable in acidic to neutral buffers and will degrade more rapidly in alkaline conditions.

Data Summary (Template): The stability of this compound should be assessed over time in various buffer systems. The following table provides a template for recording stability data, typically determined by monitoring the percentage of the parent compound remaining at different time points using a stability-indicating HPLC method.

| Buffer System | pH | Temperature (°C) | Time (hours) | % Remaining | Half-life (t½) (hours) |

| PBS | 7.4 | 25 | 0 | 100 | User Data |

| 2 | User Data | ||||

| 6 | User Data | ||||

| 24 | User Data | ||||

| Citrate Buffer | 5.0 | 25 | 0 | 100 | User Data |

| 2 | User Data | ||||

| 6 | User Data | ||||

| 24 | User Data | ||||

| Tris-HCl | 8.0 | 25 | 0 | 100 | User Data |

| 2 | User Data | ||||

| 6 | User Data | ||||

| 24 | User Data |

Experimental Protocols

To empower researchers to generate the necessary solubility and stability data, this section provides detailed, step-by-step experimental protocols.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a specific buffer.

Materials:

-

This compound

-

Selected aqueous buffers (e.g., PBS, Citrate, Tris-HCl)

-

DMSO (or other suitable organic solvent for stock solution)

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Orbital shaker or rotator

-

Microcentrifuge

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a microcentrifuge tube.

-

Add a known volume of the desired buffer (e.g., 1 mL).

-

Ensure that there is undissolved solid material present to confirm saturation.

-

-

Equilibration:

-

Seal the tubes tightly.

-

Place the tubes on an orbital shaker or rotator at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

After equilibration, centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

-

Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a standard curve of this compound of known concentrations.

-

Determine the concentration of the unknown sample from the standard curve.

-

Calculate the solubility in mg/mL or µM, taking into account the dilution factor.

-

Workflow for Solubility Determination:

Caption: Workflow for determining the aqueous solubility of this compound.

Protocol for Assessing Buffer Stability (HPLC-Based Method)

This protocol describes a method to evaluate the stability of this compound in different buffers over time by monitoring the degradation of the parent compound.

Materials:

-

This compound

-

Selected aqueous buffers (e.g., PBS, Citrate, Tris-HCl)

-

DMSO (for stock solution)

-

HPLC vials

-

Constant temperature incubator or water bath

-

HPLC system with a UV-Vis detector

-

A validated stability-indicating HPLC method

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mg/mL).

-

-

Preparation of Stability Samples:

-

In separate HPLC vials, dilute the stock solution with each of the desired buffers to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). Ensure the final percentage of DMSO is low (e.g., <1%) to minimize its effect on stability.

-

-

Incubation:

-

Store the vials at a constant temperature (e.g., 25 °C or 37 °C).

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), inject an aliquot from each vial directly into the HPLC system.

-

The t=0 sample should be analyzed immediately after preparation.

-

-

Data Analysis:

-

For each time point, determine the peak area of the this compound peak.

-

Calculate the percentage of the compound remaining at each time point relative to the peak area at t=0.

-

Plot the percentage remaining versus time to determine the degradation kinetics and calculate the half-life (t½) in each buffer.

-

Workflow for Stability Assessment:

Caption: Workflow for assessing the stability of this compound in buffers.

Signaling Pathways and Logical Relationships

The stability of this compound directly impacts its ability to participate in the formation of a ternary complex, which is essential for its function as a PROTAC component.

Logical Relationship of Stability and PROTAC Activity:

Amino-PEG6-Thalidomide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Amino-PEG6-Thalidomide, a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its molecular characteristics and provides a foundational understanding for its application in targeted protein degradation.

Core Molecular Data

This compound is a bifunctional molecule that incorporates the E3 ligase-binding moiety of thalidomide (B1683933) linked to a terminal amine via a six-unit polyethylene (B3416737) glycol (PEG) chain. This structure is integral to its function as a PROTAC linker, enabling the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase to a target protein, thereby inducing its degradation.

| Property | Value |

| Molecular Formula | C27H39N3O9 |

| Molecular Weight | 565.61 g/mol |

Conceptual Experimental Workflow: PROTAC Synthesis and Validation

The following diagram outlines a typical experimental workflow for the synthesis and functional validation of a PROTAC utilizing this compound. This process begins with the conjugation of the linker to a target-specific ligand, followed by a series of in vitro and in cellulo assays to confirm the efficacy and mechanism of action of the resulting PROTAC.

Caption: Conceptual workflow for PROTAC synthesis and validation.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The mechanism of action for a PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The diagram below illustrates the key steps in this process, from the formation of the ternary complex to the eventual degradation of the target protein.

An In-depth Technical Guide on the Core Principles of PROTAC Design with PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has introduced a revolutionary paradigm in therapeutic intervention, enabling the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of two ligands—one binding to a protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—tethered by a chemical linker.[1][3][4] The linker is far from a passive spacer; it is a critical determinant of the efficacy, selectivity, and drug-like properties of a PROTAC.[3][4][5] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of PROTAC design, offering a unique combination of hydrophilicity, flexibility, and biocompatibility that profoundly influences the molecule's performance.[1][][7]

The Mechanism of Action: Orchestrating Protein Degradation

PROTACs function by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[2] The PROTAC molecule simultaneously binds to the POI and an E3 ligase, forming a ternary complex.[2][3] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[8] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC is released to engage another target protein, acting in a catalytic manner.[3]

The Pivotal Role of PEG Linkers

The linker's length, composition, and attachment points critically influence ternary complex formation, cellular permeability, and pharmacokinetic properties.[4] PEG linkers, composed of repeating ethylene (B1197577) glycol units, have emerged as a highly versatile class of linkers in PROTAC design.[4][7]

Key Properties and Advantages of PEG Linkers:

-

Enhanced Solubility: PROTACs are often large molecules with high molecular weight and lipophilicity, leading to poor aqueous solubility.[1] The ether oxygens in the PEG backbone act as hydrogen bond acceptors, significantly improving solubility and facilitating handling, formulation, and oral absorption.[1][4][9]

-

Modulated Permeability: The relationship between PEGylation and cell permeability is a delicate balance. While increased hydrophilicity can impede passive diffusion, the flexibility of PEG linkers allows them to adopt folded conformations.[1] This "chameleon effect" can shield the PROTAC's polar surface area, creating a more compact, less polar structure that can more easily traverse the cell membrane.[1][10] However, excessive PEGylation can decrease cellular uptake, necessitating empirical optimization.[1]

-

Optimized Ternary Complex Formation: The length and flexibility of the PEG linker are paramount for the formation of a stable and productive ternary complex.[8][11]

-

The "Hook Effect": This phenomenon, where degradation efficiency decreases at high PROTAC concentrations, is a common challenge.[12][13] It occurs because high concentrations favor the formation of binary (PROTAC-POI or PROTAC-E3) complexes over the productive ternary complex.[8][12][13] A well-designed linker can promote positive cooperativity—where the binding of the first protein enhances affinity for the second—stabilizing the ternary complex and mitigating the hook effect.[8][12]

Quantitative Analysis of PEG Linker Length on PROTAC Activity